2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17823222
InChI: InChI=1S/C7H9Cl2NOS/c1-11-5(3-10)4-2-6(8)12-7(4)9/h2,5H,3,10H2,1H3
SMILES:
Molecular Formula: C7H9Cl2NOS
Molecular Weight: 226.12 g/mol

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine

CAS No.:

Cat. No.: VC17823222

Molecular Formula: C7H9Cl2NOS

Molecular Weight: 226.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine -

Specification

Molecular Formula C7H9Cl2NOS
Molecular Weight 226.12 g/mol
IUPAC Name 2-(2,5-dichlorothiophen-3-yl)-2-methoxyethanamine
Standard InChI InChI=1S/C7H9Cl2NOS/c1-11-5(3-10)4-2-6(8)12-7(4)9/h2,5H,3,10H2,1H3
Standard InChI Key IXXLNNZFPSXQAL-UHFFFAOYSA-N
Canonical SMILES COC(CN)C1=C(SC(=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 2-(2,5-dichlorothiophen-3-yl)-2-methoxyethan-1-amine, reflecting its substitution pattern on the thiophene ring and the methoxyethylamine side chain . The thiophene core is a five-membered aromatic heterocycle containing one sulfur atom, with chlorine substituents at positions 2 and 5. The 3-position is functionalized with a branched ethylamine group where the alpha-carbon bears a methoxy (-OCH₃) group. This arrangement creates a chiral center at the alpha-carbon of the ethylamine chain, yielding enantiomers that may exhibit distinct biological activities.

Molecular Formula and Physicochemical Properties

The molecular formula C₇H₉Cl₂NOS corresponds to a molar mass of 226.12 g/mol . Key physicochemical properties include:

PropertyValueSource
Molecular Weight226.12 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated ~2.1 (Calculated)

The lack of experimental data on melting/boiling points and solubility underscores the need for further characterization. Computational estimates suggest moderate lipophilicity (LogP ~2.1), aligning with the compound’s potential membrane permeability.

Spectral Signatures and Analytical Data

While experimental spectral data (e.g., NMR, IR, MS) are absent in available literature, analogous dichlorothiophene derivatives provide insights. For example:

  • ¹H NMR: The methoxy group typically resonates at δ 3.2–3.4 ppm, while aromatic protons on the thiophene ring appear upfield (δ 6.8–7.2 ppm) due to electron-withdrawing chlorine substituents .

  • MS (ESI+): A molecular ion peak at m/z 227.02 [M+H]⁺ is anticipated, with fragment ions corresponding to loss of Cl (35.45 Da) and OCH₃ (31.03 Da) .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization of a thiophene precursor. A plausible retrosynthetic pathway includes:

  • Thiophene Chlorination: Introduction of chlorine at positions 2 and 5 via electrophilic substitution.

  • Side Chain Installation: Coupling of a methoxyethylamine group at position 3 through nucleophilic aromatic substitution or cross-coupling reactions.

Reported Synthetic Routes

Although no direct synthesis is documented, related dichlorothiophene derivatives are synthesized using:

  • Friedel-Crafts Acylation: For introducing carbonyl groups at the 3-position, as seen in 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone (CAS 718590-96-6) .

  • Buchwald-Hartwig Amination: To install amine functionalities on aromatic rings under palladium catalysis .

A hypothetical route for 2-(2,5-dichlorothiophen-3-yl)-2-methoxyethan-1-amine could involve:

  • Chlorination of 3-bromothiophene with Cl₂/FeCl₃ to yield 2,5-dichloro-3-bromothiophene.

  • Lithiation at the 3-position followed by quenching with epichlorohydrin to form a glycidyl ether intermediate.

  • Ring-opening of the epoxide with methylamine to install the methoxyethylamine side chain.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring precise chlorine substitution at positions 2 and 5.

  • Steric Hindrance: Bulky substituents may impede coupling reactions at the 3-position.

  • Chiral Resolution: Separation of enantiomers requires chiral stationary phases or asymmetric synthesis techniques.

Physicochemical and Functional Properties

Solubility and Stability

The compound’s solubility profile is influenced by its dichlorothiophene core (hydrophobic) and methoxyamine group (hydrophilic). Predicted solubility in common solvents:

  • Water: Low (<1 mg/mL) due to aromatic chlorination.

  • DMSO: High (>50 mg/mL), suitable for biological assays.

  • Methanol/Ethanol: Moderate (10–20 mg/mL).

Stability studies are lacking, but chlorinated thiophenes generally exhibit resistance to oxidation and hydrolysis under ambient conditions .

Applications in Drug Discovery and Materials Science

Material Science Applications

Thiophene derivatives are pivotal in:

  • Organic Electronics: As charge-transport materials in OLEDs and OFETs.

  • Coordination Polymers: Serving as ligands for metal-organic frameworks (MOFs).

Recent Advances and Future Directions

Recent studies on dichlorothiophene derivatives emphasize their role in synthesizing spirooxindole hybrids with antitumor activity . Future research should prioritize:

  • Asymmetric Synthesis: To access enantiopure forms for pharmacological evaluation.

  • Structure-Activity Relationships (SAR): Modifying the methoxy group and amine substituents.

  • In Silico Screening: Predicting target proteins via molecular docking simulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator